![molecular formula C18H17ClN2O2 B304456 3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B304456.png)
3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE is a synthetic organic compound with the molecular formula C18H17ClN2O2. This compound is characterized by the presence of a chlorobenzyl group, a methylphenyl group, and a pyrrolidinedione core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE typically involves the reaction of 3-chlorobenzylamine with 1-(4-methylphenyl)-2,5-pyrrolidinedione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione: Similar structure with an ethoxy group instead of a methyl group.
1-[(2R)-2-aminobutanoyl]-N-(3-chlorobenzyl)-L-prolinamide: Contains a prolinamide core instead of a pyrrolidinedione core.
Uniqueness
3-{[(3-CHLOROPHENYL)METHYL]AMINO}-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-5-7-15(8-6-12)21-17(22)10-16(18(21)23)20-11-13-3-2-4-14(19)9-13/h2-9,16,20H,10-11H2,1H3 |
InChI Key |
MHZNFDOUAHZSJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


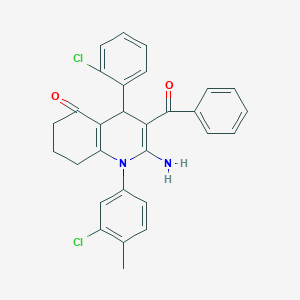
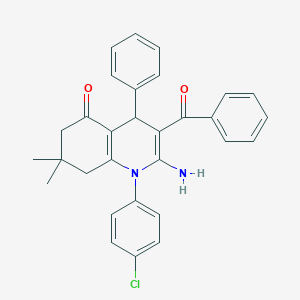
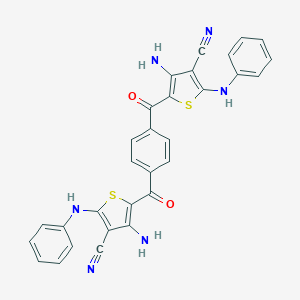
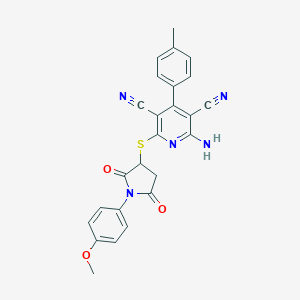
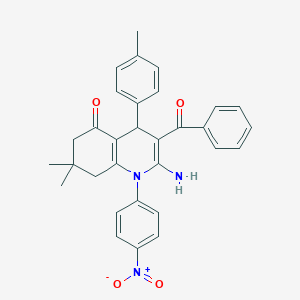
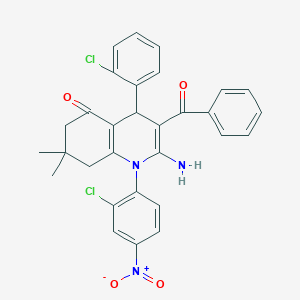
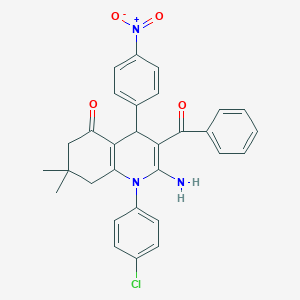



![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)
![1-(4-Ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B304395.png)
![1-(4-ETHOXYPHENYL)-3-{[2-(3-FLUOROPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B304397.png)
